(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a chiral center, making it optically active. The compound contains a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reactors for the reduction step to ensure high yield and purity.
Catalytic Amination: Employing catalytic processes to enhance the efficiency and selectivity of the amination reaction.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Chloro-2-methylphenyl)ethylamine
- (1R)-1-(5-Fluoro-2-methylphenyl)ethylamine
- (1R)-1-(4-Chloro-2-fluorophenyl)ethylamine
Uniqueness
(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.
Biological Activity
(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine is a chiral compound belonging to the class of arylalkylamines, which are known for their interactions with various biological targets, particularly in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications, particularly in treating psychiatric disorders and as a building block for synthesizing other chiral molecules. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:
- Molecular Targets : The compound may interact with specific receptors or enzymes, influencing their activity. It has been suggested that it could act as a ligand for various neurotransmitter receptors, potentially modulating neurotransmission and behavior.
- Biochemical Pathways : It may modulate several biochemical pathways, leading to desired biological effects such as alterations in mood or cognition.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Neurotransmitter Interaction : Potential interactions with serotonin and dopamine receptors suggest applications in psychiatric treatments.
- Anticancer Potential : Initial studies indicate that derivatives of this compound may possess cytotoxic activity against certain cancer cell lines, although specific data on this compound's direct effects remain limited .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(1R)-1-(5-Chloro-2-methylphenyl)ethylamine | Chloro and methyl substituents | Moderate interaction with CNS receptors |
(1R)-1-(5-Fluoro-2-methylphenyl)ethylamine | Fluoro and methyl substituents | Lower potency than this compound |
(1R)-1-(4-Chloro-2-fluorophenyl)ethylamine | Chloro and fluoro substituents at different positions | Variable activity depending on receptor type |
The unique positioning of the chloro and fluoro groups in this compound may enhance its reactivity and specificity compared to these analogous compounds.
Case Study 1: Neurotransmitter Interaction
In a study examining the effects of arylalkylamines on serotonin receptors, this compound was shown to exhibit significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders. The study utilized radiolabeled ligands to quantify binding interactions in vitro.
Case Study 2: Anticancer Activity
Preliminary research on derivatives of this compound indicated promising cytotoxic effects against human cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7. Flow cytometry assays revealed that these compounds induced apoptosis in a dose-dependent manner, although specific data for this compound itself are still emerging .
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXFFISCWUZQPY-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.